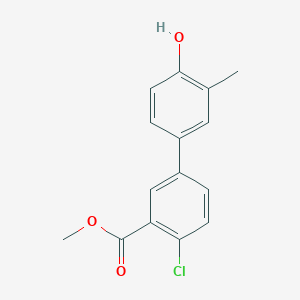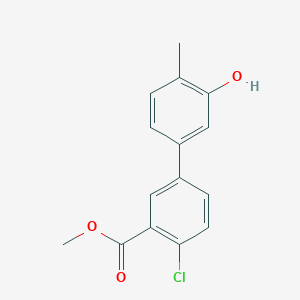![molecular formula C16H15FO3 B6372499 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol CAS No. 1261996-30-8](/img/structure/B6372499.png)
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol is a chemical compound with the molecular formula C16H15FO3 and a molecular weight of 274.29 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol typically involves the use of boronic esters as intermediates. The process includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . The reaction conditions for the installation of protective groups such as acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups are relatively mild and tolerant of several functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of boronic esters as protective groups in carbohydrate chemistry suggests that similar methodologies could be applied on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, acylating agents, silyl ethers, and PMB ethers . The reaction conditions are generally mild, making the process efficient and practical for various applications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the installation of PMB groups in the presence of boronic esters can lead to the formation of functionalized carbohydrate derivatives .
Applications De Recherche Scientifique
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol has several scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid: Shares similar structural features and is used in similar applications.
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol:
Uniqueness
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Propriétés
IUPAC Name |
ethyl 2-fluoro-4-(3-hydroxy-5-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-3-20-16(19)14-5-4-11(9-15(14)17)12-6-10(2)7-13(18)8-12/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYJGQJRWFZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684030 |
Source


|
| Record name | Ethyl 3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-30-8 |
Source


|
| Record name | Ethyl 3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol](/img/structure/B6372488.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372491.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol](/img/structure/B6372492.png)




